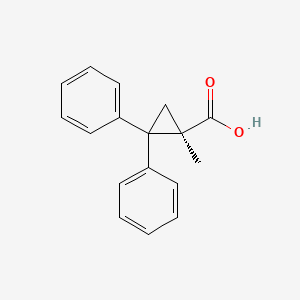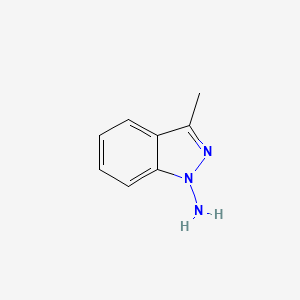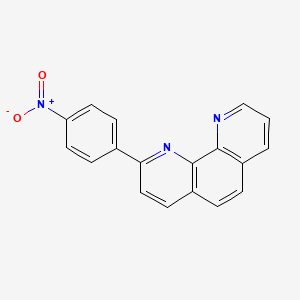
2-(4-Nitrophenyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines It is characterized by the presence of a nitrophenyl group attached to the phenanthroline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the reactants are heated in the presence of a suitable catalyst, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-1,10-phenanthroline.
Substitution: Various substituted phenanthroline derivatives.
Oxidation: Quinoline derivatives.
科学研究应用
2-(4-Nitrophenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-1,10-phenanthroline involves its interaction with metal ions and biological macromolecules. As a ligand, it can form stable complexes with metal ions, which can alter the electronic properties of the metal center. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Phenyl-1,10-phenanthroline: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-2,2’-bipyridine: Similar structure but with a bipyridine core instead of phenanthroline.
2-(4-Aminophenyl)-1,10-phenanthroline: The reduced form of 2-(4-Nitrophenyl)-1,10-phenanthroline.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and phenanthroline moieties, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to form stable complexes with a wide range of metal ions, making it valuable in various research and industrial applications .
属性
分子式 |
C18H11N3O2 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C18H11N3O2/c22-21(23)15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-19-17(13)18(14)20-16/h1-11H |
InChI 键 |
RRHLJBDUWGTGOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


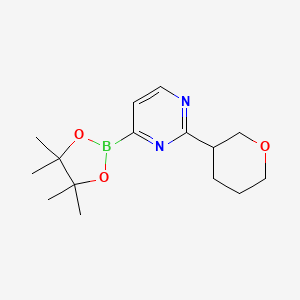
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
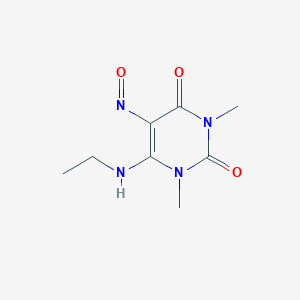
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
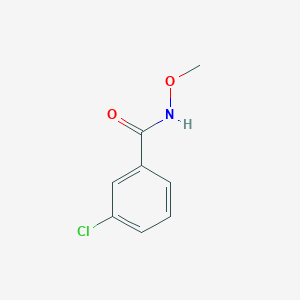

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)
